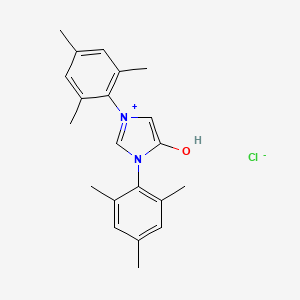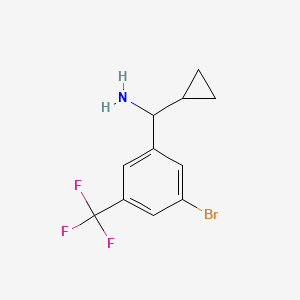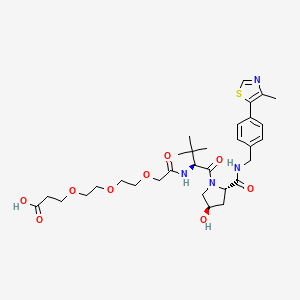
9-Oxo-1-fluorenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Oxo-1-fluorenecarboxylate is an organic compound with the molecular formula C15H10O3 It is a derivative of fluorene, characterized by the presence of a carboxylate group at the first position and a keto group at the ninth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Oxo-1-fluorenecarboxylate typically involves the oxidation of fluorene derivatives. One common method is the oxidation of 9H-fluorene-1-carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide under acidic conditions . The reaction is usually carried out in a solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the oxidation process.
Industrial Production Methods: Industrial production of this compound may involve similar oxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Oxo-1-fluorenecarboxylate undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming 9-hydroxy-1-fluorenecarboxylate.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nitrating agents, and sulfonating agents under acidic or basic conditions.
Major Products Formed:
Oxidation: More oxidized fluorene derivatives.
Reduction: 9-Hydroxy-1-fluorenecarboxylate.
Substitution: Various substituted fluorenecarboxylates depending on the reagents used
Applications De Recherche Scientifique
9-Oxo-1-fluorenecarboxylate has diverse applications in scientific research:
Biology: Investigated for its potential biological activities, including anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of 9-Oxo-1-fluorenecarboxylate involves its interaction with cellular targets, leading to various biological effects. For instance, its anticancer activity is attributed to its ability to induce apoptosis through the activation of caspases, which are enzymes involved in the programmed cell death pathway . The compound’s structure allows it to interact with specific molecular targets, disrupting cellular processes and leading to cell death.
Comparaison Avec Des Composés Similaires
9-Hydroxy-1-fluorenecarboxylate: A reduced form with a hydroxyl group instead of a keto group.
Methyl 9-oxo-1-fluorenecarboxylate: A methyl ester derivative with similar structural features.
7-Nitro-9-oxo-1-fluorenecarboxylate: A nitro-substituted derivative with distinct chemical properties.
Uniqueness: this compound is unique due to its specific structural configuration, which imparts distinct reactivity and biological activity.
Propriétés
Formule moléculaire |
C14H7O3- |
|---|---|
Poids moléculaire |
223.20 g/mol |
Nom IUPAC |
9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C14H8O3/c15-13-10-5-2-1-4-8(10)9-6-3-7-11(12(9)13)14(16)17/h1-7H,(H,16,17)/p-1 |
Clé InChI |
CBEFMGJHEKAMNI-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C2C(=C1)C3=C(C2=O)C(=CC=C3)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


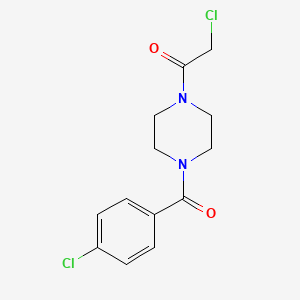
![(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-methylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-amino-N-[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]hexanamide;acetic acid](/img/structure/B14765644.png)
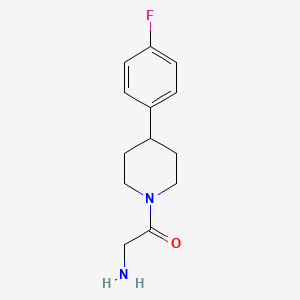
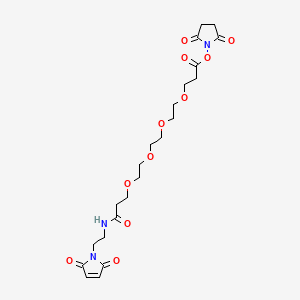
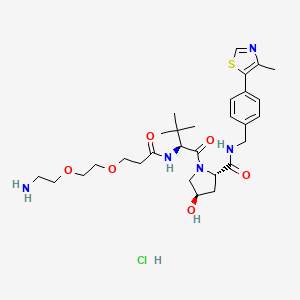
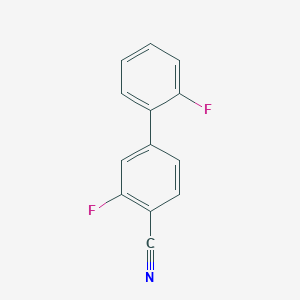


![Diethyl thieno[3,2-b]thiophene-3,6-dicarboxylate](/img/structure/B14765688.png)

![2,8-Diazaspiro[4.5]decan-3-one,2-(3-furanylcarbonyl)-](/img/structure/B14765709.png)
